1,4-Diiodo-2-fluorobenzene
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Overview
Description
1,4-Diiodo-2-fluorobenzene is a heterocyclic organic compound with the molecular formula C6H3FI2 . It is also known by other names such as 2,5-Diiodofluorobenzene, 2-fluoro-1,4-diiodobenzene, and 2,5-Diiodofluorobenzene . The compound has a molecular weight of 347.9 .
Molecular Structure Analysis
The molecular structure of 1,4-Diiodo-2-fluorobenzene consists of a benzene ring with two iodine atoms and one fluorine atom attached to it . The IUPAC name for this compound is 2-fluoro-1,4-diiodobenzene .Physical And Chemical Properties Analysis
1,4-Diiodo-2-fluorobenzene has a melting point of 69-71°C and a boiling point of 135°C at 20mm . It has a density of 2.524g/cm³ .Scientific Research Applications
Organometallic Chemistry and Catalysis
Partially fluorinated benzenes, including derivatives similar to 1,4-Diiodo-2-fluorobenzene, are increasingly recognized for their roles in organometallic chemistry and catalysis. Their unique electronic properties, imparted by fluorine atoms, make them useful as solvents and ligands in transition-metal-based catalysis. The fluorine substituents decrease the π-electron density donation capability, allowing these compounds to serve as weakly coordinating solvents or easily displaced ligands, facilitating a variety of catalytic and organometallic reactions (Pike, Crimmin, & Chaplin, 2017).
Biodegradation of Fluorinated Compounds
Research on the biodegradation of difluorobenzenes, which are structurally related to 1,4-Diiodo-2-fluorobenzene, has shown that certain microbial strains can utilize these compounds as carbon and energy sources. This finding is significant for environmental science, indicating potential pathways for the breakdown of industrially relevant fluorinated compounds in nature (Moreira, Amorim, Carvalho, & Castro, 2009).
Synthesis of Polyfluorinated Organic Compounds
1,4-Diiodo-2-fluorobenzene and its derivatives are key building blocks in the synthesis of polyfluorinated organic compounds, offering a wide range of applications in materials science, pharmaceuticals, and agrochemicals. Their reactivity and selectivity in chemical transformations have been extensively studied, highlighting the importance of developing reliable methodologies for their utilization (Sapegin & Krasavin, 2018).
Thermodynamics and Molecular Interactions
Studies on mixtures containing fluorinated benzenes explore their thermodynamic properties and molecular interactions, providing insights into solvent effects, molecular recognition, and the design of functional materials. These investigations enhance our understanding of how fluorination affects molecular behavior, which is crucial for the development of new solvents and components in material science (González et al., 2021).
Photophysics and Crystallography
Research into the photophysical properties of fluorinated compounds, including crystal structure analysis, illuminates their potential applications in optoelectronics, photonics, and molecular electronics. For example, studies on 1,4-diethynyl-2-fluorobenzene demonstrate how aggregation and planarization affect photophysics, which is relevant for designing materials with specific optical properties (Levitus et al., 2001).
Safety And Hazards
The safety data sheet for 1,4-Diiodo-2-fluorobenzene indicates that it is for R&D use only and not for medicinal, household, or other use .
Relevant Papers A paper titled “Long-range supramolecular synthon polymorphism: a case study of two new polymorphic cocrystals of Ph2Te2–1,4-C6F4I2” discusses the polymorphism of a cocrystal involving a compound similar to 1,4-Diiodo-2-fluorobenzene . Another paper titled “Making Better Decisions During Synthetic Route Design: Leveraging Prediction to Achieve Greenness-by-Design” mentions a synthesis process involving a compound similar to 1,4-Diiodo-2-fluorobenzene .
properties
IUPAC Name |
2-fluoro-1,4-diiodobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FI2/c7-5-3-4(8)1-2-6(5)9/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTKOCIDYDYDSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FI2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371829 |
Source
|
Record name | 2,5-Diiodofluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.89 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diiodo-2-fluorobenzene | |
CAS RN |
147808-02-4 |
Source
|
Record name | 2,5-Diiodofluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 147808-02-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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